

Comprehensive Technical Guide: Sourcing, Manufacturing, and Analytical Qualification of CAS 94159-55-4

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Compound of Interest

Compound Name:	Sodium 2-cyano-5-ethoxybenzenesulphonate
CAS No.:	94159-55-4
Cat. No.:	B12725392

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Executive Summary

Sodium 2-cyano-5-ethoxybenzenesulfonate (CAS 94159-55-4) is a highly specialized, polyfunctional aromatic building block utilized in advanced pharmaceutical synthesis and drug development. Featuring three distinct functional groups—a sulfonate, a nitrile, and an ether—it serves as a critical electrophilic intermediate for generating complex sulfonamides and sulfonyl chlorides. Because the arrangement of these functional groups presents a significant synthetic challenge, evaluating suppliers requires a deep understanding of the regiochemical pathways used in its manufacture. This whitepaper provides process chemists and QA/QC professionals with the causal logic, manufacturing insights, and self-validating protocols necessary to qualify suppliers and ensure batch integrity.

Regiochemical Causality in Manufacturing

When evaluating manufacturers of CAS 94159-55-4, understanding their synthetic route is paramount because it dictates the impurity profile of the final material. The molecule possesses

a specific substitution pattern: a sulfonate at C1, a cyano group at C2, and an ethoxy group at C5, as detailed in its [1].

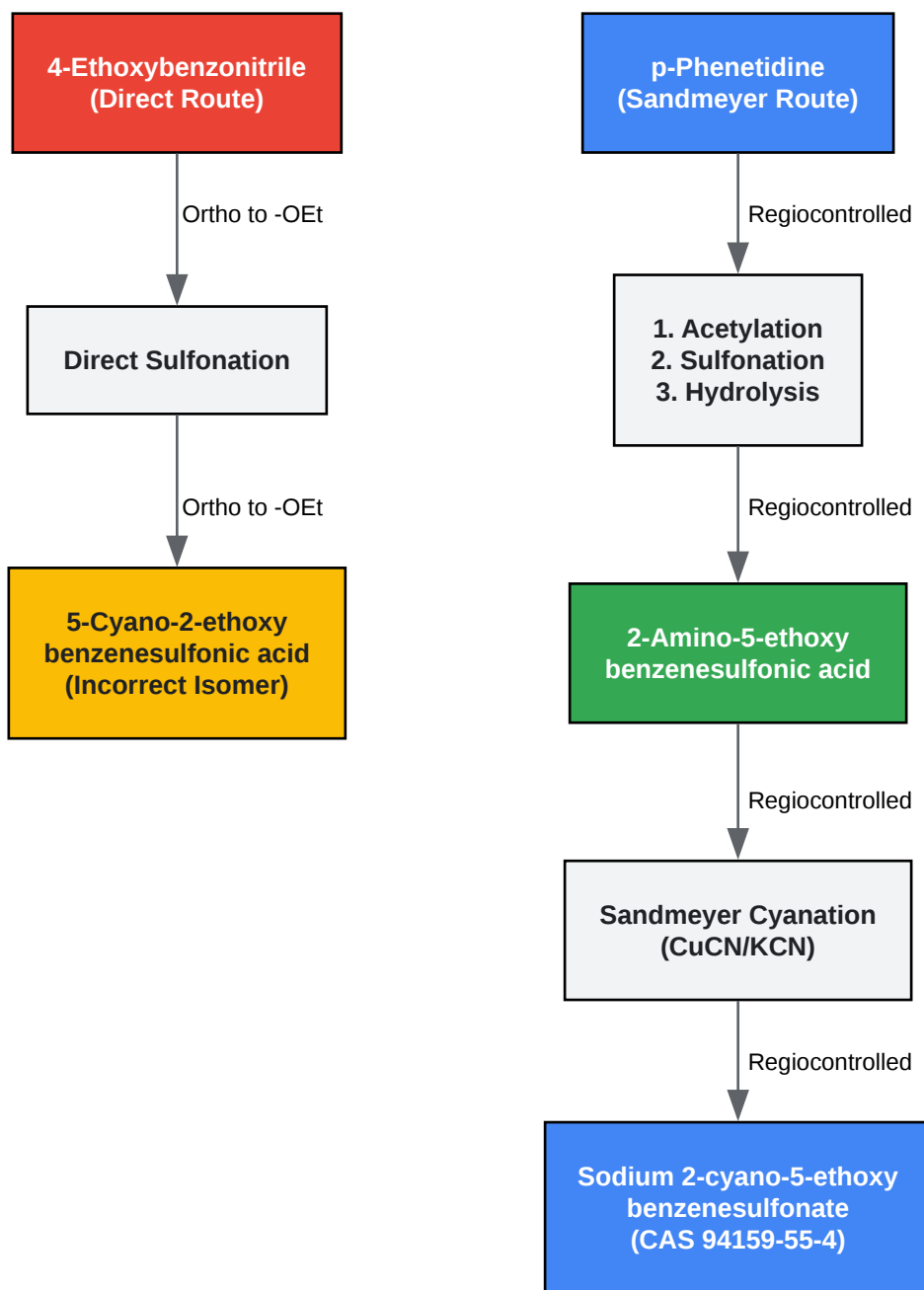
The Pitfall of Direct Sulfonation

A naive or low-tier supplier might attempt to synthesize this molecule via the direct electrophilic aromatic sulfonation of 4-ethoxybenzotrile. Causality: The ethoxy group ($-\text{OCH}_2\text{CH}_3$) is a strongly activating, ortho/para-directing substituent, whereas the cyano group ($-\text{CN}$) is deactivating and meta-directing. In 4-ethoxybenzotrile, the positions ortho to the ethoxy group are highly electron-rich. Consequently, direct sulfonation forces the incoming sulfonic acid group ortho to the ethoxy group. This yields 5-cyano-2-ethoxybenzenesulfonic acid—an isomeric impurity that will completely derail downstream API synthesis.

The Industrial Standard: The Sandmeyer Pathway

To achieve the correct regiochemistry (where the sulfonate is meta to the ethoxy group and ortho to the cyano group), authoritative manufacturers employ a multi-step, regiocontrolled Sandmeyer strategy:

- **Protection & Directing:** p-Phenetidine is acetylated to form phenacetin, temporarily masking the amine to prevent protonation in strong acid.
- **Regioselective Sulfonation:** Sulfonation occurs ortho to the acetamido group (which exerts steric and electronic control), yielding 2-acetamido-5-ethoxybenzenesulfonic acid.
- **Deprotection & Diazotization:** Acid hydrolysis removes the acetyl group. The resulting amine is diazotized using NaNO_2/HCl .
- **Sandmeyer Cyanation:** The diazonium salt is displaced by a cyano group using Copper(I) Cyanide (CuCN), locking in the exact regiochemistry required for CAS 94159-55-4.



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Fig 1. Regiochemical pathways demonstrating the necessity of the Sandmeyer route over direct sulfonation.

Supplier Evaluation & Critical Quality Attributes (CQAs)

Because the validated manufacturing route utilizes stoichiometric or catalytic copper and involves multiple regiochemical intermediates, procurement scientists must request a Certificate of Analysis (CoA) that explicitly accounts for these variables. The compound's physical and environmental properties, as documented in the [2], also dictate strict moisture controls.

Critical Quality Attribute (CQA)	Specification Limit	Analytical Method	Rationale / Causality
Target Assay (Purity)	≥ 98.0% w/w	RP-HPLC (UV)	Ensures stoichiometric accuracy and predictable yields in downstream API synthesis.
Isomeric Impurity	≤ 0.5% area	RP-HPLC (UV)	Prevents the formation of off-target 5-cyano-2-ethoxy structural analogs.
Residual Copper (Cu)	≤ 10 ppm	ICP-MS	Mitigates the risk of transition-metal catalyst poisoning in subsequent cross-coupling steps.
Moisture Content	≤ 2.0% w/w	Karl Fischer	Sulfonate salts are highly hygroscopic; excess water rapidly hydrolyzes downstream sulfonyl chlorides.

Self-Validating Analytical Protocols (QA/QC)

To ensure trustworthiness, the following protocols are designed as self-validating systems. They must be executed upon receipt of any new batch registered in the [3].

Protocol A: Isomeric Purity via RP-HPLC

Causality: Because the analyte is a highly polar sulfonate salt, standard reversed-phase chromatography will result in poor retention and peak tailing. We utilize a highly aqueous phosphate buffer at pH 3.0 to suppress the ionization of any residual free sulfonic acid, ensuring sharp peak shapes and baseline resolution of isomers.

Step-by-Step Methodology:

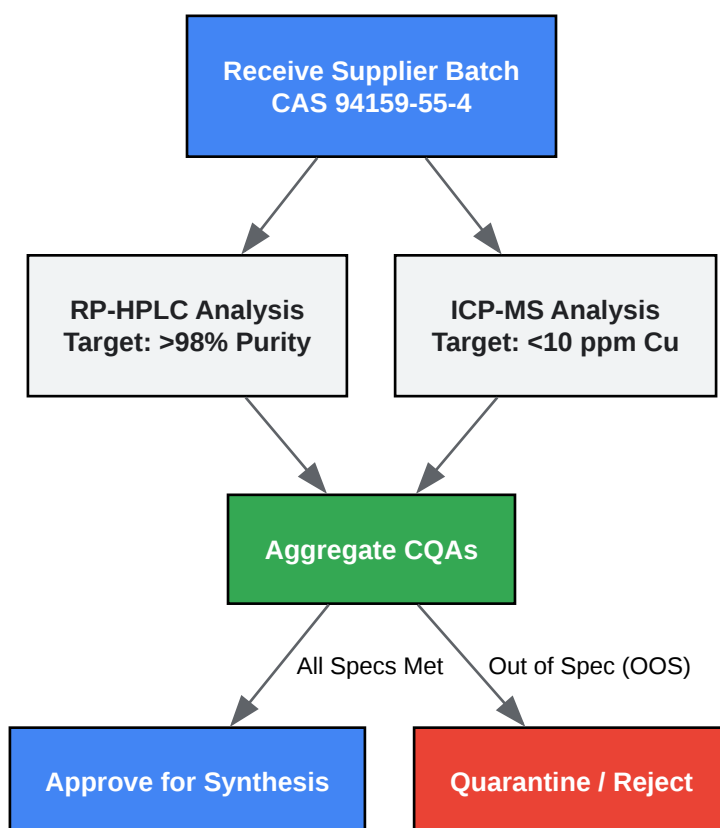
- Mobile Phase Preparation:
 - Mobile Phase A: 20 mM Potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid.
 - Mobile Phase B: HPLC-grade Acetonitrile.
- Sample Preparation: Dissolve 10 mg of the supplied CAS 94159-55-4 in 10 mL of Mobile Phase A (1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
- Chromatographic Conditions:
 - Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).
 - Flow Rate: 1.0 mL/min.
 - Gradient: 5% B to 60% B over 20 minutes.
 - Detection: UV at 220 nm (optimal for the benzonitrile chromophore).
- Self-Validation Step: Inject a spiked resolution mixture containing both the target compound and the known 5-cyano-2-ethoxy isomer. The protocol is only valid if the resolution () between the two isomers is

Protocol B: Trace Copper Analysis via ICP-MS

Causality: The use of CuCN in the Sandmeyer step necessitates rigorous heavy metal screening. Copper can poison downstream palladium or ruthenium catalysts if not strictly controlled.

Step-by-Step Methodology:

- Digestion: Weigh 0.1 g of the sample into a microwave digestion vessel. Add 5 mL of concentrated trace-metal grade HNO₃ and 1 mL of H₂O₂.
- Microwave Program: Ramp to 200°C over 15 minutes and hold for 15 minutes to fully mineralize the organic matrix.
- Dilution: Dilute the digestate to 50 mL with ultrapure water (18.2 MΩ·cm).
- Analysis: Analyze via ICP-MS using Helium (He) collision cell mode. Causality: He mode eliminates polyatomic interferences (e.g., ArNa⁺ at m/z 63 interfering with ⁶³Cu detection).
- Self-Validation Step: Spike recovery must fall between 90–110% for a 5 ppm Cu internal standard before sample data is accepted.



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Fig 2. Self-validating QA/QC workflow for qualifying incoming batches of CAS 94159-55-4.

References

- PubChem. "**Sodium 2-cyano-5-ethoxybenzenesulphonate** | C₉H₈NNaO₄S | CID 23662628". National Center for Biotechnology Information. Available at:[[Link](#)]
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Sources

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